

Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-enoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl (E)-oct-2-enoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to **ethyl (E)-oct-2-enoate**. This unsaturated ester is of interest in various fields, including flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document presents its key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its metabolic fate via the β -oxidation pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **ethyl (E)-oct-2-enoate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~6.97	dt	15.6, 7.0	H-3
~5.81	dt	15.6, 1.5	H-2
4.18	q	7.1	-OCH ₂ CH ₃
2.21	qd	7.0, 7.3	H-4
1.45	sextet	7.3	H-5
1.30-1.25	m	-	H-6, H-7
1.28	t	7.1	-OCH ₂ CH ₃
0.88	t	7.0	H-8

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
166.5	C-1 (C=O)
149.0	C-3
121.0	C-2
60.1	-OCH ₂ CH ₃
32.2	C-4
31.2	C-6
27.9	C-5
22.5	C-7
14.2	-OCH ₂ CH ₃
14.0	C-8

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2958, 2931, 2873	Strong	C-H stretch (alkane)
1724	Strong	C=O stretch (α,β-unsaturated ester)
1655	Medium	C=C stretch (alkene)
1265	Strong	C-O stretch (ester)
1178	Strong	C-O stretch (ester)
1038	Medium	C-O stretch
982	Medium	=C-H bend (trans)

Note: Spectrum typically recorded as a neat film.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Proposed Fragment
170	5	[M] ⁺
125	45	[M - OCH ₂ CH ₃] ⁺
99	100	[M - CH ₂ CH ₂ CH ₂ CH ₃ - H] ⁺ (McLafferty rearrangement)
81	30	[C ₆ H ₉] ⁺
73	55	[COOCH ₂ CH ₃] ⁺
55	60	[C ₄ H ₇] ⁺
43	40	[C ₃ H ₇] ⁺
29	50	[CH ₂ CH ₃] ⁺

Note: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predicted based on typical ester fragmentation and may vary.

Experimental Protocols

Synthesis of Ethyl (E)-oct-2-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of α,β -unsaturated esters, which can be adapted for **ethyl (E)-oct-2-enoate**.

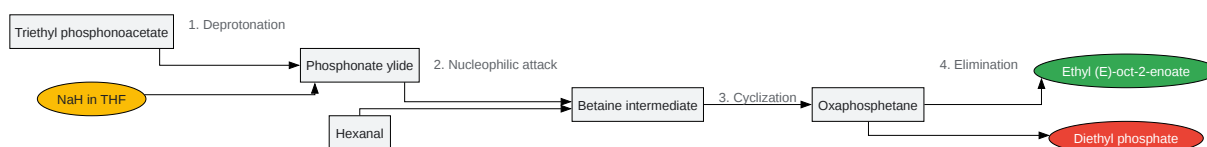
Materials:

- Triethyl phosphonoacetate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Hexanal
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexane

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
- Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

- Add anhydrous THF to the flask to create a suspension.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
- Cool the reaction mixture back to 0 °C.
- Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **ethyl (E)-oct-2-enoate**.



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Horner-Wadsworth-Emmons Synthesis Workflow

Spectroscopic Analysis Protocols

^1H and ^{13}C NMR Spectroscopy:

- Prepare a solution of **ethyl (E)-oct-2-enoate** (~10-20 mg for ^1H , ~50-100 mg for ^{13}C) in deuterated chloroform (CDCl_3 , ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy:

- Place a drop of neat **ethyl (E)-oct-2-enoate** onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Process the spectrum to identify the wavenumbers of the major absorption bands.

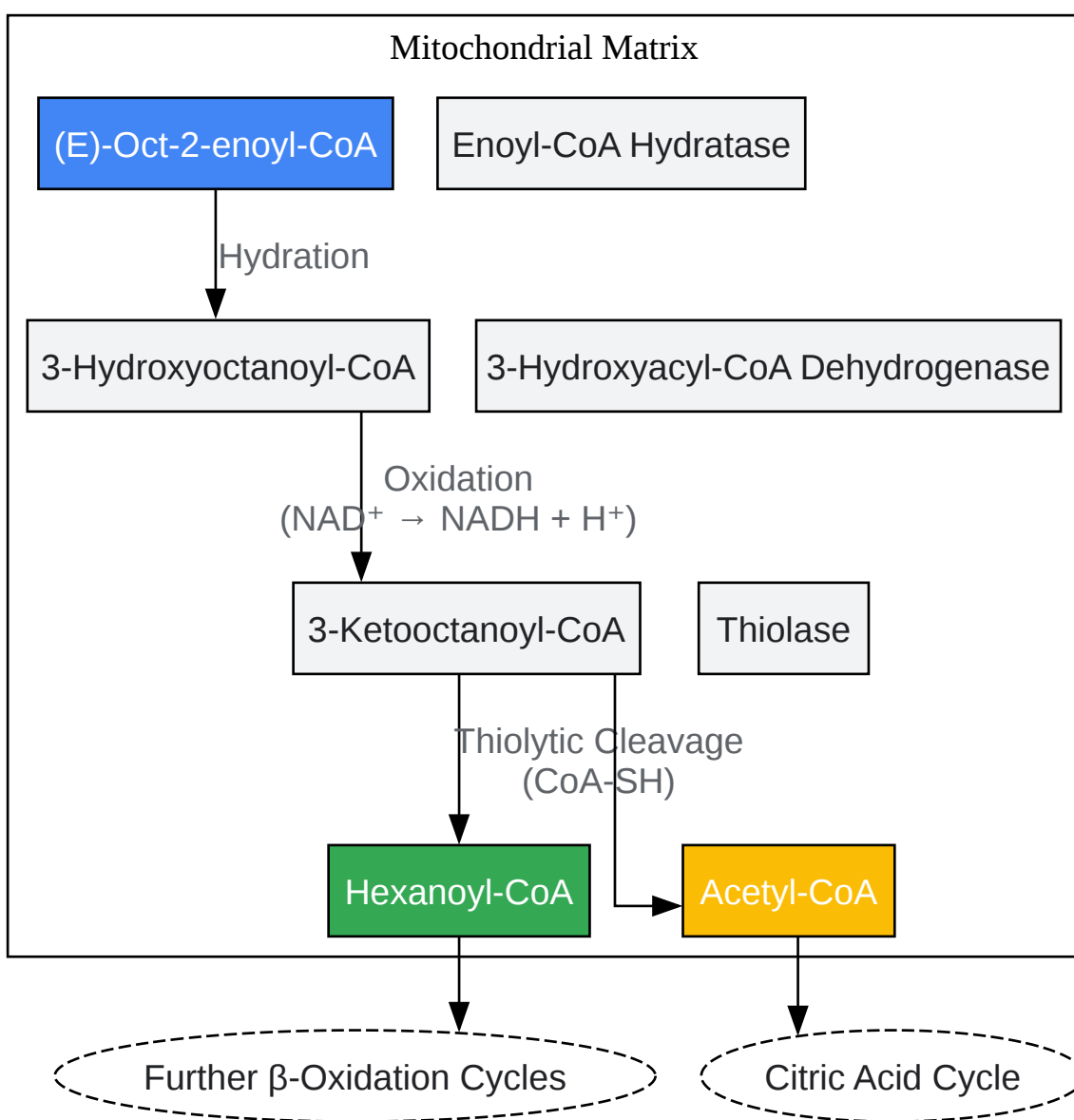
Mass Spectrometry (MS):

- Introduce a dilute solution of **ethyl (E)-oct-2-enoate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) into a mass spectrometer, typically via a gas chromatograph (GC-MS).
- Utilize electron ionization (EI) at a standard energy of 70 eV.

- Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
- Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Biological Context: β -Oxidation Pathway

Ethyl (E)-oct-2-enoate, as a fatty acid ester, is expected to be metabolized via the β -oxidation pathway after hydrolysis to (E)-oct-2-enoic acid. The presence of the double bond at the C-2 position necessitates a slightly modified pathway compared to saturated fatty acids. The following diagram illustrates the key steps in the β -oxidation of an activated C8 unsaturated fatty acid.



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